N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
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Overview
Description
N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a hydroxyethyl group, a methoxy group, and a sulfonylamino group
Preparation Methods
The synthesis of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves multiple stepsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies involving enzyme inhibition or protein interactionsIn industry, it can be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and sulfonylamino groups play a crucial role in its binding to target molecules, leading to the modulation of biological activities. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can be compared with similar compounds such as N-[(2-fluorophenyl)methyl]-2-[(2S,3R,6R)-2-(hydroxymethyl)-3-[(4-methylphenyl)sulfonylamino]-3,6-dihydro-2H-pyran-6-yl]acetamide and 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide. These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of hydroxyethyl, methoxy, and sulfonylamino groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-13-4-6-14(7-5-13)27(23,24)19(2)16-12-15(8-9-17(16)25-3)26(21,22)18-10-11-20/h4-9,12,18,20H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQCXUQBYNAAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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